![molecular formula C15H11ClF3NOS B2794380 N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide CAS No. 339097-96-0](/img/structure/B2794380.png)
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTAP belongs to the class of compounds known as opioid receptor antagonists, which means that it can block the effects of opioids in the body. In
作用机制
CTAP works by binding to the mu-opioid receptor, which is the primary receptor responsible for the pain-relieving and rewarding effects of opioids. By blocking this receptor, CTAP can prevent the effects of opioids from being felt in the body. CTAP has also been shown to have some activity at the kappa-opioid receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects in the body. It can block the pain-relieving effects of opioids, as well as their effects on mood and behavior. CTAP has also been shown to have some activity at the dopamine receptor, which may contribute to its effects on reward and motivation. Additionally, CTAP has been shown to have some anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
CTAP has a number of advantages for use in lab experiments. It is a highly specific and potent opioid receptor antagonist, which makes it ideal for studying the effects of opioids in the body. CTAP is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are some limitations to the use of CTAP in lab experiments. It can be difficult to administer CTAP to animals or humans, as it must be given by injection. Additionally, CTAP has some off-target effects at other receptors, which may complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on CTAP. One area of interest is the development of new opioid receptor antagonists that are more specific and potent than CTAP. Another area of interest is the use of CTAP in combination with other drugs, such as antidepressants or antipsychotics, to treat psychiatric disorders. Additionally, there is ongoing research into the potential use of CTAP in the treatment of inflammatory diseases, such as arthritis or multiple sclerosis. Overall, CTAP is a promising compound with many potential therapeutic applications, and further research is needed to fully explore its potential.
合成方法
The synthesis of CTAP involves several steps, starting with the reaction of 2-chloroaniline with 3-(trifluoromethyl)benzenethiol to form the intermediate product, 2-(2-chlorophenylthio)-3-(trifluoromethyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide. The synthesis of CTAP has been optimized to produce high yields of pure product, making it suitable for use in scientific research.
科学研究应用
CTAP has been extensively studied for its potential therapeutic applications, particularly in the treatment of opioid addiction. It has been shown to block the rewarding effects of opioids, which may help to reduce the risk of relapse in recovering addicts. CTAP has also been studied for its potential use in the treatment of chronic pain, as it can block the pain-relieving effects of opioids without causing withdrawal symptoms. In addition, CTAP has been shown to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c16-12-6-1-2-7-13(12)20-14(21)9-22-11-5-3-4-10(8-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZINYGQTVIBMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

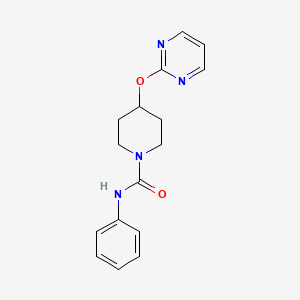
![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenecarboxamide](/img/structure/B2794298.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2794302.png)
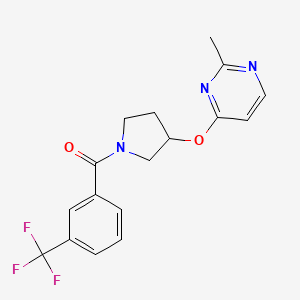
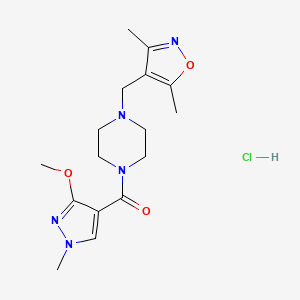
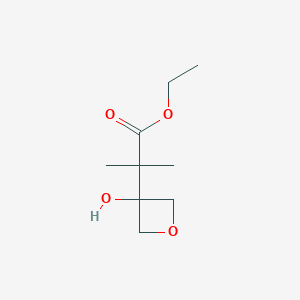
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2794307.png)
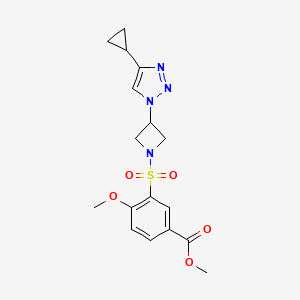
![1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2794312.png)

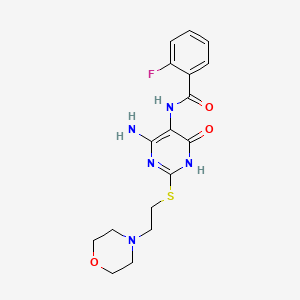
![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)
![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)